molecular formula C9H18N2O4S B15077356 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole

2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole

Cat. No.: B15077356
M. Wt: 250.32 g/mol
InChI Key: MFWLMNXHLBAYTJ-UHFFFAOYSA-N
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Description

2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is a nitrogen-containing heterocyclic compound with the molecular formula C9H18N2O4S. This compound is part of a broader class of pyrroloimidazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole typically involves multiple steps. One common method includes the cyclization of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to produce N-propargylenaminones. Finally, intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) yields the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring the purity and yield of the product are maintained.

Chemical Reactions Analysis

Types of Reactions

2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole undergoes various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens, alkylating agents

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole involves its interaction with specific molecular targets and pathways. For instance, its kinase inhibitory activity suggests that it may interfere with signaling pathways that regulate cell growth and proliferation. the exact molecular targets and pathways are not fully understood and require further research .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine derivatives: Known for their antimicrobial and antiviral activities.

    5H-pyrrolo[2,3-b]pyrazine derivatives: Exhibits kinase inhibitory activity.

Uniqueness

2,3,6,7-Tetrahydro-5,7,7-trimethyl-5h-pyrrolo(1,2-a)imidazole is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as a kinase inhibitor sets it apart from other similar compounds, making it a valuable candidate for drug development and other scientific research applications .

Properties

Molecular Formula

C9H18N2O4S

Molecular Weight

250.32 g/mol

IUPAC Name

sulfuric acid;5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole

InChI

InChI=1S/C9H16N2.H2O4S/c1-7-6-9(2,3)8-10-4-5-11(7)8;1-5(2,3)4/h7H,4-6H2,1-3H3;(H2,1,2,3,4)

InChI Key

MFWLMNXHLBAYTJ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=NCCN12)(C)C.OS(=O)(=O)O

Origin of Product

United States

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